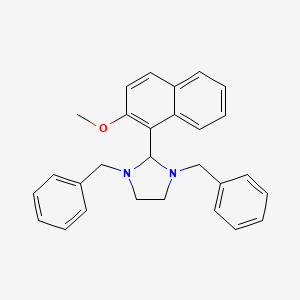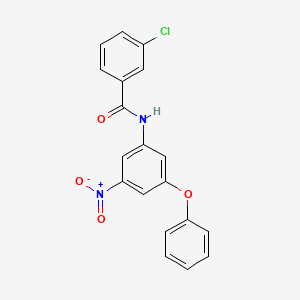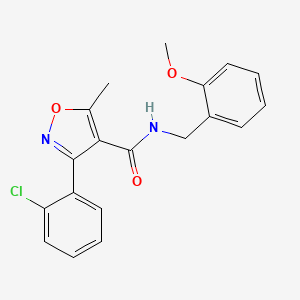![molecular formula C20H23N3O6 B3440496 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3440496.png)
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol
説明
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, commonly known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival.
作用機序
AG-1478 acts as a competitive inhibitor of the ATP-binding site of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, preventing the activation of the receptor and downstream signaling pathways. By inhibiting this compound, AG-1478 can block cell proliferation, induce apoptosis, and inhibit cell migration. AG-1478 has been shown to be highly selective for this compound, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AG-1478 depend on the specific biological system being studied. In cancer cells, AG-1478 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammatory cells, AG-1478 has been shown to inhibit cytokine production and reduce inflammation. In neurons, AG-1478 has been shown to protect against neurotoxicity and improve cognitive function. However, the effects of AG-1478 can vary depending on the cell type, the concentration used, and the duration of treatment.
実験室実験の利点と制限
AG-1478 has several advantages for lab experiments. It is a well-characterized and highly selective inhibitor of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, with minimal activity against other receptor tyrosine kinases. It has been extensively studied in various biological systems, making it a valuable tool for investigating the role of this compound in different contexts. However, there are also some limitations to using AG-1478 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as cell type, culture conditions, and duration of treatment. In addition, the use of AG-1478 in animal studies requires careful consideration of dosing and potential side effects.
将来の方向性
There are several future directions for the use of AG-1478 in scientific research. One area of interest is the development of new 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol inhibitors with improved potency and selectivity. Another area of interest is the investigation of the role of this compound in different disease contexts, such as neurodegenerative disorders and autoimmune diseases. In addition, the use of AG-1478 in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic options for cancer treatment. Overall, AG-1478 remains a valuable tool for investigating the role of this compound in various biological processes, and its continued use in scientific research is likely to yield new insights and discoveries.
科学的研究の応用
AG-1478 has been widely used in scientific research as a tool to study the role of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol in various biological processes. It has been used to investigate the downstream signaling pathways of this compound, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. AG-1478 has also been used to study the effects of this compound inhibition on cell proliferation, apoptosis, and migration. In addition, AG-1478 has been used in animal studies to investigate the role of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-27-19-10-15(8-16(20(19)24)23(25)26)12-22-6-4-21(5-7-22)11-14-2-3-17-18(9-14)29-13-28-17/h2-3,8-10,24H,4-7,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNRCEWNIGVFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B3440420.png)
![ethyl 1-cyclopentyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3440431.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440438.png)

![1-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3440458.png)


![dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}isophthalate](/img/structure/B3440469.png)

![2-amino-4-(5-ethyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B3440483.png)
![N-(2,4-dimethoxyphenyl)-2-{[N-(2-furylmethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3440486.png)
![4-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3440492.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3440495.png)
![1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B3440503.png)
